N,N-dimethyl-2-nitropropan-1-amine hydrochloride
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Overview
Description
N,N-dimethyl-2-nitropropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-nitropropan-1-amine hydrochloride typically involves the nitration of N,N-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound. The nitration process usually requires the use of nitric acid and a suitable solvent, such as acetic acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by reacting the nitro compound with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N,N-dimethylpropan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-nitropropan-1-amine hydrochloride is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitropropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can alter the activity of enzymes or receptors, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-nitroethanamine hydrochloride
- N,N-dimethyl-2-nitrobutan-1-amine hydrochloride
- N,N-dimethyl-2-nitrohexan-1-amine hydrochloride
Uniqueness
N,N-dimethyl-2-nitropropan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-nitropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(7(8)9)4-6(2)3;/h5H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANSQPGXBLKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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